![molecular formula C14H22ClNO B1441763 3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-40-7](/img/structure/B1441763.png)
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride (3-PPMP-HCl) is an organic compound and a derivative of pyrrolidine. It is a white powder that is soluble in water and alcohol, and is used in a variety of scientific research applications. It is also known as 3-PPMP-HCl or 3-propylphenoxy-methylpyrrolidine hydrochloride.
Scientific Research Applications
Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
For example, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids were synthesized and evaluated for their anticonvulsant and antinociceptive activities in vivo in animal models .
-
Antibacterial and Antifungal Activities Pyrrolidine derivatives have been found to possess antibacterial and antifungal properties . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Antiviral Activities Some pyrrolidine derivatives have shown antiviral activities . Again, the specific methods of application and results would depend on the exact compound and the context of the research.
-
Antimalarial Activities Pyrrolidine derivatives have also been used in the development of antimalarial drugs . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Antitumoral Activities Some pyrrolidine derivatives have shown potential in the treatment of cancer . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Anti-inflammatory Activities Pyrrolidine derivatives have been found to possess anti-inflammatory properties . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Antioxidant Activities Some pyrrolidine derivatives have shown antioxidant activities . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Cholinesterase Inhibition Pyrrolidine derivatives have been found to possess cholinesterase inhibitory properties . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Carbonic Anhydrase Inhibition Some pyrrolidine derivatives have shown carbonic anhydrase inhibitory activities . Again, the specific methods of application and results would depend on the exact compound and the context of the research.
-
Anticonvulsant Activities Pyrrolidine derivatives have also been used in the development of anticonvulsant drugs . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Antinociceptive Activities Some pyrrolidine derivatives have shown potential in the treatment of pain . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Enzyme Inhibitory Effects Pyrrolidine derivatives have been found to possess diverse enzyme inhibitory effects . The specific methods of application and results would depend on the exact compound and the context of the research.
-
Pharmacophore Groups Some pyrrolidine derivatives are known to be employed as pharmacophore groups . The specific methods of application and results would depend on the exact compound and the context of the research.
properties
IUPAC Name |
3-[(2-propylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-5-13-6-3-4-7-14(13)16-11-12-8-9-15-10-12;/h3-4,6-7,12,15H,2,5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLZPBUQYBLVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1219982-40-7 | |
| Record name | Pyrrolidine, 3-[(2-propylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



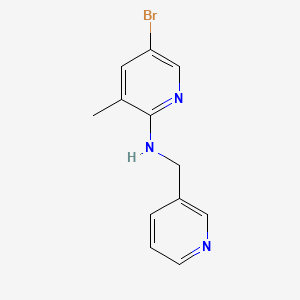
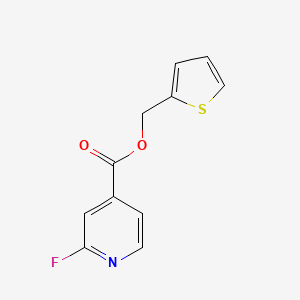
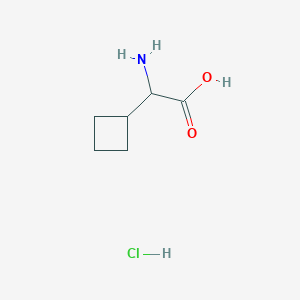
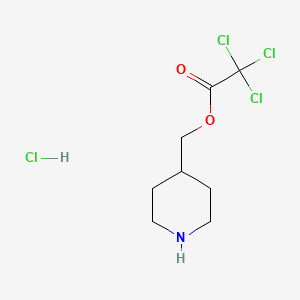
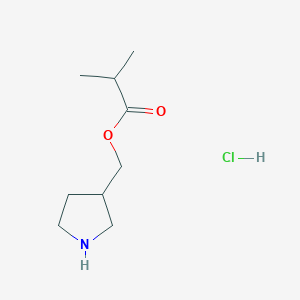
![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)
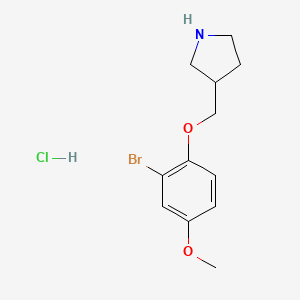
![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)

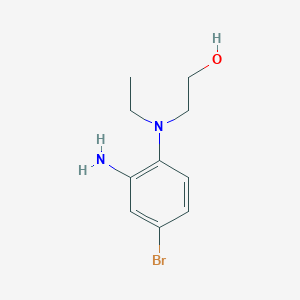
![[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride](/img/structure/B1441700.png)
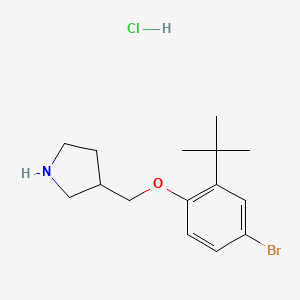
![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)